molecular formula C11H12Cl2N2O2 B5843599 (1Z)-N'-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide

(1Z)-N'-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide

Cat. No.: B5843599
M. Wt: 275.13 g/mol
InChI Key: NEEFJPLZLVRHEF-UHFFFAOYSA-N
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Description

(1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide is a chemical compound characterized by the presence of a 2,4-dichlorophenyl group and a carbonyl group attached to an oxy-2-methylpropanimidamide structure

Properties

IUPAC Name

[(Z)-(1-amino-2-methylpropylidene)amino] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-6(2)10(14)15-17-11(16)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEFJPLZLVRHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NOC(=O)C1=C(C=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=N/OC(=O)C1=C(C=C(C=C1)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methylpropanimidamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in assays to investigate the inhibition of specific enzymes involved in metabolic pathways.

Medicine

In medicine, (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide is explored for its potential therapeutic effects. It is investigated for its ability to modulate biological targets and pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and modulating the associated biological pathway. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorophenyl)carbonyl chloride: A precursor used in the synthesis of (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide.

    2,4-Dichlorobenzoyl peroxide: A compound with similar structural features but different reactivity and applications.

    2,4-Dichlorophenyl 2,4-dichlorobenzoate: Another compound with a 2,4-dichlorophenyl group, used in different chemical contexts.

Uniqueness

(1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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